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Cat. No.: B021811 Get Quote

An in-depth technical guide for researchers, scientists, and drug development professionals on

the structure elucidation of β-carboline alkaloids, using a representative Eudistomin analogue

to illustrate the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS).

Disclaimer: Specific experimental data for a compound designated "Eudistomin T" is not

readily available in the reviewed scientific literature. Therefore, this guide will elucidate the

structure of a representative β-carboline alkaloid, herein referred to as "Eudistomin Analogue

1," to demonstrate the comprehensive workflow and analytical logic involved. This process is

directly applicable to the structural determination of novel compounds within the Eudistomin

class.

Introduction
Eudistomins are a class of β-carboline alkaloids isolated from marine tunicates, primarily of the

genus Eudistoma. These compounds have garnered significant interest from the scientific

community due to their wide range of biological activities, including antiviral, antimicrobial, and

cytotoxic properties. The structural diversity within this family necessitates robust analytical

methodologies for accurate characterization. The definitive assignment of a novel Eudistomin

structure relies on the synergistic application of mass spectrometry (MS) for determining the

molecular formula and key fragments, and nuclear magnetic resonance (NMR) spectroscopy

for mapping the precise atomic connectivity and stereochemistry.[1]
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This technical guide provides a detailed walkthrough of the structure elucidation process, from

initial molecular formula determination by high-resolution mass spectrometry (HR-MS) to the

complete assembly of the molecular framework using a suite of 1D and 2D NMR experiments.

Mass Spectrometry Analysis
The first step in structure elucidation is to determine the molecular formula and gain initial

structural insights through mass spectrometry.

High-Resolution Mass Spectrometry (HR-MS)
HR-MS provides a highly accurate mass measurement of the parent ion, enabling the

unambiguous determination of its elemental composition. For Eudistomin Analogue 1, analysis

via electrospray ionization (ESI) in positive ion mode revealed a protonated molecular ion

[M+H]⁺.

Table 1: High-Resolution Mass Spectrometry Data for Eudistomin Analogue 1

Ion
Experiment
al m/z

Calculated
m/z

Difference
(ppm)

Deduced
Molecular
Formula

Degrees of
Unsaturatio
n

[M+H]⁺ 314.0431 314.0429 +0.6 C₁₅H₁₂BrN₃ 11

The molecular formula C₁₅H₁₂BrN₃ indicates 11 degrees of unsaturation (rings and/or π-

bonds), which is consistent with the polycyclic aromatic structure of a β-carboline core.

Tandem Mass Spectrometry (MS/MS) Fragmentation
MS/MS experiments are performed to fragment the parent ion, providing data on stable

substructures. The fragmentation pattern of β-carbolines often involves characteristic losses

related to the substituents and cleavages within the heterocyclic rings.[1]

Table 2: Key MS/MS Fragmentation Data for Eudistomin Analogue 1 ([M+H]⁺ = 314.04)
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Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da)
Proposed Identity
of Loss

314.04 287.04 27 HCN

314.04 235.96 78.08 Br

314.04 183.06 130.98 C₇H₅Br

These fragments suggest the presence of a bromine atom on an aromatic ring and a nitrogen-

containing heterocyclic system, characteristic of the Eudistomin family.

Experimental Protocol: Mass Spectrometry
High-resolution mass spectra were acquired on a Q-Exactive Orbitrap mass spectrometer

equipped with a heated electrospray ionization (HESI) source. The sample was dissolved in

methanol and infused directly. MS/MS analysis was performed using collision-induced

dissociation (CID) with normalized collision energy of 35%. The instrument was operated in

positive ion mode with a mass resolution setting of 70,000.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information

about the carbon skeleton and the relative positions of protons. All spectra for Eudistomin

Analogue 1 were recorded in DMSO-d₆.

Workflow for NMR-Based Structure Elucidation
The process of piecing together a molecule from NMR data follows a logical progression,

starting from simple 1D spectra and moving to more complex 2D correlation experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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